Cas no 1356109-90-4 (6-(2,2,2-trifluoroethyl)pyridin-3-ylboronic acid)

6-(2,2,2-Trifluoroethyl)pyridin-3-ylboronic acid is a boronic acid derivative featuring a pyridine core substituted with a trifluoroethyl group at the 6-position and a boronic acid moiety at the 3-position. This compound is a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl and heteroaryl structures. The electron-withdrawing trifluoroethyl group enhances reactivity and stability, making it particularly useful in pharmaceutical and agrochemical applications. Its boronic acid functionality ensures compatibility with a wide range of palladium-catalyzed coupling conditions. The compound is typically supplied as a stable, crystalline solid, suitable for storage and handling under standard laboratory conditions.
6-(2,2,2-trifluoroethyl)pyridin-3-ylboronic acid structure
1356109-90-4 structure
Product name:6-(2,2,2-trifluoroethyl)pyridin-3-ylboronic acid
CAS No:1356109-90-4
MF:C7H7BF3NO2
Molecular Weight:204.942192316055
MDL:MFCD18260168
CID:1029993
PubChem ID:71303832

6-(2,2,2-trifluoroethyl)pyridin-3-ylboronic acid 化学的及び物理的性質

名前と識別子

    • (6-(2,2,2-Trifluoroethyl)pyridin-3-yl)boronic acid
    • [6-(2,2,2-trifluoroethyl)pyridin-3-yl]boronic acid
    • 6-(2,2,2-trifluoroethyl)pyridin-3-ylboronic acid
    • AT35470
    • AB75323
    • EN300-8681405
    • CS-0119450
    • AHBQIJFNXQLAIJ-UHFFFAOYSA-N
    • AKOS016845678
    • (6-(2,2,2-Trifluoroethyl)pyridin-3-yl)boronicacid
    • 6-(2,2,2-Trifluoroethyl)pyridine-3-boronic acid
    • DTXSID20745128
    • 1356109-90-4
    • MDL: MFCD18260168
    • インチ: 1S/C7H7BF3NO2/c9-7(10,11)3-6-2-1-5(4-12-6)8(13)14/h1-2,4,13-14H,3H2
    • InChIKey: AHBQIJFNXQLAIJ-UHFFFAOYSA-N
    • SMILES: FC(CC1C=CC(B(O)O)=CN=1)(F)F

計算された属性

  • 精确分子量: 205.0521931g/mol
  • 同位素质量: 205.0521931g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 188
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 53.4Ų

6-(2,2,2-trifluoroethyl)pyridin-3-ylboronic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM135096-1g
6-(2,2,2-Trifluoroethyl)pyridin-3-ylboronic acid
1356109-90-4 95%
1g
$*** 2023-03-30
Enamine
EN300-8681405-5g
[6-(2,2,2-trifluoroethyl)pyridin-3-yl]boronic acid
1356109-90-4
5g
$2028.0 2023-09-02
eNovation Chemicals LLC
Y0979415-5g
6-(2,2,2-trifluoroethyl)pyridin-3-ylboronic acid
1356109-90-4 95%
5g
$1800 2025-02-28
Enamine
EN300-8681405-0.25g
[6-(2,2,2-trifluoroethyl)pyridin-3-yl]boronic acid
1356109-90-4 95%
0.25g
$347.0 2024-05-21
Enamine
EN300-8681405-10.0g
[6-(2,2,2-trifluoroethyl)pyridin-3-yl]boronic acid
1356109-90-4 95%
10.0g
$3007.0 2024-05-21
eNovation Chemicals LLC
Y0979415-1g
6-(2,2,2-trifluoroethyl)pyridin-3-ylboronic acid
1356109-90-4 95%
1g
$855 2023-09-03
Enamine
EN300-8681405-10g
[6-(2,2,2-trifluoroethyl)pyridin-3-yl]boronic acid
1356109-90-4
10g
$3007.0 2023-09-02
Enamine
EN300-8681405-5.0g
[6-(2,2,2-trifluoroethyl)pyridin-3-yl]boronic acid
1356109-90-4 95%
5.0g
$2028.0 2024-05-21
Enamine
EN300-8681405-0.5g
[6-(2,2,2-trifluoroethyl)pyridin-3-yl]boronic acid
1356109-90-4 95%
0.5g
$546.0 2024-05-21
eNovation Chemicals LLC
Y0979415-5g
6-(2,2,2-trifluoroethyl)pyridin-3-ylboronic acid
1356109-90-4 95%
5g
$1820 2024-08-02

6-(2,2,2-trifluoroethyl)pyridin-3-ylboronic acid 関連文献

6-(2,2,2-trifluoroethyl)pyridin-3-ylboronic acidに関する追加情報

6-(2,2,2-Trifluoroethyl)pyridin-3-ylboronic Acid (CAS No. 1356109-90-4): A Versatile Boronic Acid Derivative in Modern Organic Synthesis

In the realm of organoboron chemistry, 6-(2,2,2-trifluoroethyl)pyridin-3-ylboronic acid (CAS No. 1356109-90-4) has emerged as a pivotal building block for Suzuki-Miyaura cross-coupling reactions. This compound, characterized by its pyridine backbone and trifluoroethyl substituent, offers unique reactivity profiles that cater to pharmaceutical, agrochemical, and materials science applications. Its boronic acid functional group enables seamless integration into complex molecular architectures, making it a sought-after reagent in medicinal chemistry and drug discovery.

The growing interest in fluorinated compounds has propelled 6-(2,2,2-trifluoroethyl)pyridin-3-ylboronic acid into the spotlight. Fluorine's electronegativity enhances the compound's metabolic stability and bioavailability, addressing key challenges in small-molecule drug development. Researchers frequently search for "boronic acid derivatives in cancer therapy" or "fluorinated pyridine applications," reflecting its relevance in targeting protein-protein interactions and kinase inhibitors. The CAS No. 1356109-90-4 is often associated with queries like "how to handle air-sensitive boronic acids" or "storage conditions for trifluoroethyl compounds," underscoring practical handling considerations.

From a synthetic perspective, this compound excels in palladium-catalyzed couplings. Its pyridylboronic acid moiety facilitates the construction of heterobiaryl systems, a common motif in EGFR inhibitors and BTK inhibitors. Recent publications highlight its utility in creating PET radiotracers, aligning with trends in "precision medicine biomarkers." The trifluoroethyl group further contributes to lipophilicity tuning—a hot topic in "optimizing LogP values" discussions.

Environmental and regulatory aspects also shape its demand. Unlike traditional halogenated reagents, 6-(2,2,2-trifluoroethyl)pyridin-3-ylboronic acid aligns with green chemistry principles by minimizing heavy metal residues. Searches for "sustainable boronic acid synthesis" or "fluorine in biodegradable materials" resonate with these attributes. Analytical methods like 19F-NMR and HPLC purity assays are frequently mentioned alongside its CAS number, addressing quality control concerns.

In material science, its electron-withdrawing trifluoroethyl group enables applications in organic semiconductors and OLED intermediates. The compound's role in metal-organic frameworks (MOFs) design responds to queries about "porous materials for CO2 capture." Its thermal stability (often tested via TGA analysis) makes it suitable for high-temperature polymerization processes.

Future directions may explore its bioconjugation potential, particularly in antibody-drug conjugates (ADCs)—a trending topic in "targeted cancer therapies." The boronic acid-pyridine synergy also opens doors for supramolecular chemistry applications, answering searches for "dynamic covalent chemistry examples." As AI-assisted retrosynthesis tools gain traction, this compound's SMILES notation and reaction databases entries are increasingly referenced.

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